molecular formula C19H18ClN5O B2746535 (4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-chlorophenyl)methanone CAS No. 1396855-09-6

(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-chlorophenyl)methanone

Cat. No.: B2746535
CAS No.: 1396855-09-6
M. Wt: 367.84
InChI Key: RURBXCCRFKGEKS-UHFFFAOYSA-N
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Description

(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-chlorophenyl)methanone is a complex organic compound that features a pyrrol ring, a pyridazin ring, a piperazin ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-chlorophenyl)methanone typically involves multi-step organic synthesis. One common approach includes the following steps:

    Formation of the Pyridazin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrrol Group: This step often involves the use of pyrrole and suitable coupling agents to attach the pyrrol group to the pyridazin ring.

    Attachment of the Piperazin Ring: The piperazin ring is introduced through nucleophilic substitution reactions.

    Incorporation of the Chlorophenyl Group: This final step involves the use of chlorobenzene derivatives and coupling reactions to attach the chlorophenyl group to the methanone moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-chlorophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of novel heterocyclic compounds.

Biology

In biological research, (4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-chlorophenyl)methanone is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • (4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-fluorophenyl)methanone
  • (4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-bromophenyl)methanone
  • (4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-methylphenyl)methanone

Uniqueness

The uniqueness of (4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-chlorophenyl)methanone lies in its specific combination of functional groups and rings, which confer unique chemical and biological properties. The presence of the chlorophenyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

(3-chlorophenyl)-[4-(6-pyrrol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN5O/c20-16-5-3-4-15(14-16)19(26)25-12-10-24(11-13-25)18-7-6-17(21-22-18)23-8-1-2-9-23/h1-9,14H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RURBXCCRFKGEKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CC=C3)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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